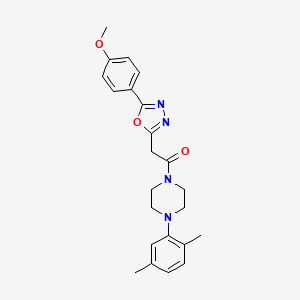

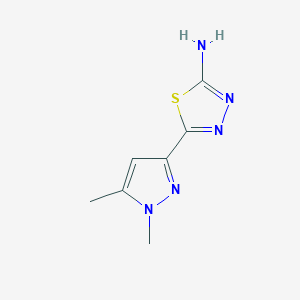

![molecular formula C15H13N5OS B2939695 4-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide CAS No. 2097863-76-6](/img/structure/B2939695.png)

4-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide” is a complex organic molecule. It has structural features of c-Met inhibitors, which are a class of molecules that inhibit the activity of the c-Met protein, a receptor tyrosine kinase .

Molecular Structure Analysis

The molecular structure of similar compounds shows that they have a high degree of rotational freedom . This is indicated by the various torsion angles in the molecule . The rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

Compounds structurally related to 4-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide have been synthesized and evaluated for their antimycobacterial activity. Studies have found that pyridines and pyrazines substituted with various ring systems exhibit varying degrees of potency against Mycobacterium tuberculosis. These derivatives were designed to improve cellular permeability and are expected to undergo biotransformation to active species after penetrating the mycobacterial cell wall, showing activities up to 16 times the potency of pyrazinamide (Gezginci, Martin, & Franzblau, 1998).

Antibacterial Properties

Pyrazolopyridine derivatives, including those similar to this compound, have been synthesized and evaluated for their antibacterial properties. These compounds have demonstrated moderate to good activity against a range of Gram-negative and Gram-positive bacteria, highlighting their potential as antibacterial agents. Specifically, derivatives with a carboxamide group at the 5-position of the pyrazolopyridine framework showed promising results against strains such as P. aeruginosa, E. coli, S. pneumoniae, and B. cereus (Panda, Karmakar, & Jena, 2011).

Synthetic and Mechanistic Studies

Research into the functionalization reactions of related pyrazole and pyridine carboxylic acids and their derivatives has provided valuable insights into synthetic pathways and mechanisms. These studies have led to the synthesis of novel compounds and explored their potential applications in medicinal chemistry. Experimental and theoretical investigations have helped to understand the reaction mechanisms and structural determinants of these compounds, paving the way for the development of new therapeutic agents (Yıldırım, Kandemirli, & Demir, 2005).

Photosynthetic Electron Transport Inhibition

Compounds structurally related to this compound have been synthesized and screened for their ability to inhibit photosynthetic electron transport. Some derivatives have shown excellent inhibitory properties, comparable to commercial herbicides. These findings suggest potential applications in agricultural chemistry, particularly in the development of new herbicides with specific mechanisms of action (Vicentini et al., 2005).

Wirkmechanismus

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell division, growth, and death .

Mode of Action

The compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, leading to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .

Biochemical Pathways

The inhibition of tyrosine kinases affects multiple biochemical pathways. It blocks the formation of blood vessels in vivo in the chick chorioallantoic membrane (CAM) model . This anti-angiogenic effect is crucial as angiogenesis, the formation of new blood vessels, is a central process involved in the aggressive growth of tumors and their metastases .

Result of Action

The compound’s action results in significant anti-angiogenic and DNA cleavage activities . It efficiently blocks the formation of blood vessels in vivo in the CAM model . Moreover, it exhibits differential migration and band intensities in DNA binding/cleavage assays . These observations suggest that the compound may exert both anti-angiogenic and cytotoxic effects .

Biochemische Analyse

Biochemical Properties

It has been suggested that it may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is believed that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

4-methyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS/c1-10-14(22-9-20-10)15(21)19-8-12-13(18-7-6-17-12)11-2-4-16-5-3-11/h2-7,9H,8H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLJLDQXIXFJJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

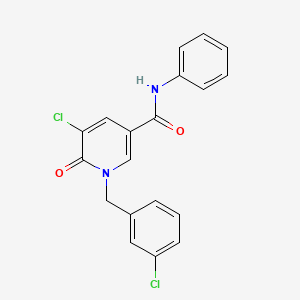

![4-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2939616.png)

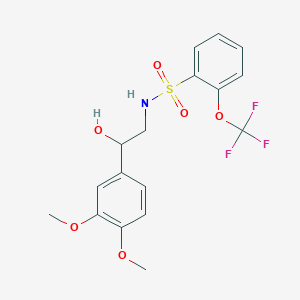

![6-(2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2939621.png)

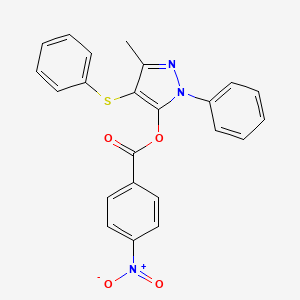

![N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2939627.png)

![2-(4-chlorophenyl)-8-methyl-9-oxo-N-phenyl-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2939628.png)

![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxyethyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2939629.png)

![4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2939631.png)